Etopofos

Description

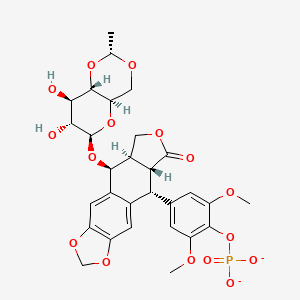

Structure

3D Structure

Properties

Molecular Formula |

C29H31O16P-2 |

|---|---|

Molecular Weight |

666.5 g/mol |

IUPAC Name |

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1 |

InChI Key |

LIQODXNTTZAGID-OCBXBXKTSA-L |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Etopofos: A Comprehensive Technical Guide to a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etopofos (Etoposide Phosphate) is a pivotal chemotherapeutic agent, functioning as a water-soluble prodrug of etoposide (B1684455).[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[1][3][4] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in permanent double-strand breaks that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4][5] This guide provides an in-depth exploration of this compound, covering its mechanism of action, pharmacokinetics, clinical efficacy, and the cellular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology and drug development.

Introduction and Chemical Properties

This compound is a semi-synthetic derivative of podophyllotoxin, developed to improve upon the pharmaceutical characteristics of its active form, etoposide.[2][6] The key chemical modification in this compound is the addition of a phosphate (B84403) ester group, which renders the compound highly water-soluble.[2][7] This enhanced solubility overcomes the formulation challenges associated with etoposide, which requires solubilizers like polysorbate 80 and ethanol (B145695) that can cause hypersensitivity reactions.[2][7] Following intravenous administration, this compound is rapidly and completely converted to etoposide by plasma phosphatases.[1][2][7][8] This bioequivalence ensures that the pharmacokinetic and pharmacodynamic profiles of etoposide are maintained.[2][7][9][10][11]

Chemical Structure: 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside], 4'-(dihydrogen phosphate).[6]

Mechanism of Action: Topoisomerase II Inhibition

The cytotoxic effect of this compound is mediated by its active metabolite, etoposide. The process begins with the enzymatic dephosphorylation of this compound in the bloodstream. Etoposide then exerts its anticancer effects by targeting topoisomerase II.

The Role of Topoisomerase II: Topoisomerase II is an essential nuclear enzyme that resolves DNA topological problems, such as supercoiling and tangling, which naturally occur during replication, transcription, and recombination.[12] It functions by creating transient, enzyme-linked double-strand breaks (DSBs) in the DNA, allowing another segment of DNA to pass through the break, before religating the strands.[5][12]

Etoposide's Inhibitory Action: Etoposide does not inhibit the DNA cleavage step. Instead, it acts as a "poison" by stabilizing the covalent intermediate complex formed between topoisomerase II and the cleaved DNA.[1][4][5][13] This ternary complex (Etoposide-Topoisomerase II-DNA) prevents the enzyme from religating the DNA strands.[3][13] When a replication fork collides with this stabilized complex, the transient break is converted into a permanent, lethal double-strand DNA break.[4] The accumulation of these DSBs in rapidly proliferating cancer cells triggers downstream signaling cascades that lead to programmed cell death (apoptosis).[1][4][13]

Pharmacokinetics and Clinical Data

The pharmacokinetic profile of etoposide administered as this compound is bioequivalent to that of standard etoposide formulations.[10][11] Its water-soluble nature allows for more rapid and convenient administration, including as a 5-minute bolus infusion.[2]

Quantitative Data Tables

Table 1: Pharmacokinetic Parameters of Etoposide (following this compound Administration)

| Parameter | Mean Value | Reference |

|---|---|---|

| Terminal Half-Life (t½) | ~7 hours | [10][11] |

| Total Systemic Clearance (CL) | ~17 mL/min/m² | [10][11] |

| Steady-State Volume of Distribution (Vss) | ~7 L/m² | [10][11] |

| Bioavailability (vs. Etoposide) | ~107% (based on AUC) | [10][11] |

| Conversion to Etoposide | Rapid and extensive |[7][8][11] |

Table 2: Clinical Efficacy of this compound in Combination Therapy for Small Cell Lung Cancer (SCLC)

| Parameter | This compound + Cisplatin (B142131) | Etoposide + Cisplatin | P-value | Reference |

|---|---|---|---|---|

| Overall Response Rate | 61% | 58% | 0.854 | [14] |

| Median Time to Progression | 6.9 months | 7.0 months | 0.500 | [15] |

| Median Survival (Extensive Stage) | 9.5 months | 10 months | 0.93 | [15] |

| Median Survival (Limited Stage) | >16 months | 17 months | 0.62 |[15] |

Table 3: IC50 Values of Etoposide in Various Cancer Cell Lines (48h Treatment)

| Cell Line | Cancer Type | Approximate IC50 (µM) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 1-5 | [16] |

| A549 | Lung Cancer | 10-30 | [16] |

| MCF-7 | Breast Cancer | 5-15 | [16] |

| Jurkat | T-cell Leukemia | 0.5-2 | [16] |

| U-87 MG | Glioblastoma | 20-50 | [16] |

| HepG2 | Liver Cancer | 30.16 | [13] |

| MOLT-3 | Leukemia | 0.051 |[13] |

Cellular Signaling Pathways

The induction of DNA double-strand breaks by etoposide activates a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways.

DNA Damage Response (DDR)

The cell's primary defense against DSBs is the DDR pathway.[17] DSBs are sensed by the MRN complex (Mre11/Rad50/NBS1), which recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.[12] ATM then phosphorylates a cascade of downstream targets, including the histone variant H2AX (creating γH2AX) and the tumor suppressor protein p53.[12][18] This cascade amplifies the damage signal, leading to cell cycle arrest to allow time for DNA repair or, if the damage is too severe, the initiation of apoptosis.[12]

Apoptotic Signaling

If DNA damage is irreparable, activated p53 can initiate apoptosis through multiple mechanisms. Etoposide-induced apoptosis is primarily mediated through the mitochondrial (intrinsic) pathway.[19]

-

Transcription-Dependent Pathway: p53 acts as a transcription factor, upregulating pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA.[19]

-

Mitochondrial Permeabilization: Pro-apoptotic proteins translocate to the mitochondria, causing outer membrane permeabilization and the release of cytochrome c.[20][21]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.[20][21]

-

Execution of Apoptosis: Activated caspase-3 orchestrates cell death by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis.[20][22] A positive feedback loop can exist where caspase-3 cleaves and activates PKCδ, which in turn further processes caspase-3.[20][21]

Mechanisms of Resistance

Resistance to etoposide can develop through several mechanisms, posing a significant clinical challenge.[1]

-

Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the mdr1 gene), can actively pump etoposide out of the cancer cell, reducing its intracellular concentration.[1][23]

-

Alterations in Topoisomerase II: Mutations in the topoisomerase II gene can decrease the enzyme's affinity for etoposide or alter its function.[1] A significant decrease in the expression levels of topoisomerase II alpha and beta mRNA has also been observed in resistant clones.[23][24]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly non-homologous end joining (NHEJ), can more efficiently repair the drug-induced DSBs.[12]

-

Altered Cell Death Pathways: Defects in apoptotic signaling, such as mutations in p53 or overexpression of anti-apoptotic BCL-2 family proteins, can render cells resistant to apoptosis induction.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 2. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase II Inhibitors [ebrary.net]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 6. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of resistance to etoposide and teniposide in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Conversion of Etopofos to Etoposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etopofos (Etoposide Phosphate) is a water-soluble prodrug of the widely used anticancer agent, etoposide (B1684455). Its enhanced solubility addresses the formulation challenges associated with the poorly soluble parent drug. The therapeutic efficacy of this compound is contingent upon its efficient conversion to etoposide, a process primarily mediated by enzymatic hydrolysis of the phosphate (B84403) ester. This technical guide provides an in-depth overview of the in vitro conversion of this compound to etoposide, focusing on the enzymatic pathways, detailed experimental protocols for monitoring this conversion, and quantitative data from relevant studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute in vitro studies for evaluating the bioactivation of this compound and similar phosphate-containing prodrugs.

The Core Conversion Pathway: Enzymatic Dephosphorylation

The fundamental mechanism driving the conversion of this compound to etoposide is the enzymatic cleavage of the phosphate group, a reaction catalyzed by phosphatases. In biological systems, alkaline phosphatases (APs) are the primary enzymes responsible for this biotransformation.[1][2] this compound, being significantly less cytotoxic than etoposide, relies on this conversion to exert its pharmacological effect.[1] The in vivo conversion is rapid and extensive.[1]

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Alkaline Phosphatase)--> Etoposide + Inorganic Phosphate

This process is influenced by several factors, including pH, temperature, enzyme concentration, and the presence of inhibitors or activators.

Quantitative Analysis of In Vitro Conversion

The rate and extent of this compound conversion to etoposide can be quantified under various in vitro conditions. The following tables summarize key findings from a study that investigated this conversion in human gastric juice and bile.

Table 1: Conversion of this compound to Etoposide in Human Gastric Juice and Bile

| Biological Medium | pH | This compound Concentration (mg/mL) | Incubation Time (min) | % Conversion to Etoposide (Mean ± SD) |

| Gastric Juice | - | - | 150 | Negligible |

| Bile | 7 | 0.1 | 60 | 22% |

| Bile | 7 | 0.5 | 60 | 10% |

| Bile | 8 | 0.1 | 60 | 78 ± 18% |

| Bile | 8 | 0.5 | 60 | 36 ± 26% |

Data sourced from de Jong et al.[2]

Table 2: Effect of Alkaline Phosphatase Inactivation on this compound Conversion in Human Bile

| Condition | Treatment | % Conversion to Etoposide |

| Control | Untreated Bile | Significant Conversion |

| Heat Inactivation | Bile heated at 65°C overnight | No Conversion |

| Chemical Inhibition | Addition of Disodium Edetate (a chelating agent that inhibits AP) | No Conversion |

Data sourced from de Jong et al.[2]

Experimental Protocols

Protocol for In Vitro Conversion of this compound to Etoposide

This protocol provides a general framework for assessing the enzymatic conversion of this compound to etoposide using a commercially available alkaline phosphatase.

Materials:

-

This compound

-

Etoposide (for standard curve)

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

Tris-HCl buffer (or other suitable buffer, pH 7.0-9.0)

-

Deionized water

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Incubator or water bath

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a stock solution of etoposide in a suitable organic solvent (e.g., methanol (B129727) or DMSO) and dilute with the mobile phase for HPLC analysis to create a series of standards for the calibration curve.

-

Prepare a working solution of alkaline phosphatase in the chosen buffer. The final concentration of the enzyme will need to be optimized based on its specific activity.

-

Prepare the reaction buffer (e.g., 100 mM Tris-HCl) and adjust the pH to the desired value (e.g., 7.0, 8.0, 9.0).

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the reaction buffer and the this compound stock solution to achieve the desired final substrate concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the alkaline phosphatase working solution. The final reaction volume should be consistent across all experiments.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time points can be taken to determine the reaction rate.

-

Include control reactions:

-

A negative control without the enzyme to assess the chemical stability of this compound under the assay conditions.

-

A control with heat-inactivated enzyme to confirm that the conversion is enzymatic.

-

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at the desired time point by adding a quenching solution that will stop the enzymatic activity (e.g., a strong acid like perchloric acid or by adding a solvent like acetonitrile (B52724) that denatures the enzyme).

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant using a validated HPLC method to quantify the amount of etoposide formed and the remaining this compound.

-

Protocol for HPLC Quantification of Etoposide and this compound

The following are examples of HPLC methods that can be adapted for the simultaneous quantification of etoposide and this compound. Method parameters may require optimization for specific instrumentation and separation requirements.

Table 3: Example HPLC Methods for Etoposide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Kromasil C8 (150 x 4.6 mm, 5 µm)[3] | Phenyl µBondapak (30 cm x 4 mm)[4] | RP Prontosil Kromaplus phenyl (250 x 4.6 mm, 5 µm)[5] |

| Mobile Phase | 0.5% Acetic Acid in Water: Acetonitrile (75:25 v/v)[3] | 10 µM Ammonium Acetate (pH 5.5) in Methanol:Water:Acetonitrile (50:45:5)[4] | Methanol: 10 mM Ammonium Acetate buffer (pH 3.0) (75:25 v/v)[5] |

| Flow Rate | 0.8 mL/min[3] | 2 mL/min[4] | 2 mL/min[5] |

| Detection | UV at 254 nm[3] | UV at 230 nm[4] | UV at 242 nm and 286 nm[5] |

| Injection Volume | Not specified | Not specified | 20 µL[5] |

| Column Temp. | Not specified | Not specified | Ambient (25°C ± 0.5)[5] |

Sample Preparation for HPLC:

-

As described in the conversion protocol, terminate the enzymatic reaction and centrifuge to remove precipitated proteins.

-

The supernatant can often be directly injected into the HPLC system. If necessary, further dilution with the mobile phase may be required to fall within the linear range of the calibration curve.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.

Determination of Enzyme Kinetic Parameters (K_m_ and V_max_)

Procedure:

-

Set up a series of reactions as described in Protocol 4.1, but vary the concentration of this compound over a wide range (e.g., from 0.1 to 10 times the expected K_m_).

-

Measure the initial reaction velocity (V₀) for each substrate concentration. This is typically done by taking samples at multiple early time points and determining the rate of etoposide formation before substrate depletion becomes significant.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) . This will generate a Michaelis-Menten plot.

-

Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]).

Conclusion

The in vitro conversion of this compound to etoposide is a critical step in its mechanism of action. This process is efficiently catalyzed by alkaline phosphatases and can be reliably monitored using the protocols outlined in this guide. The provided quantitative data and methodologies will aid researchers in the preclinical evaluation of this compound and other phosphate ester prodrugs, facilitating a deeper understanding of their biopharmaceutical properties and supporting their development as effective therapeutic agents. The ability to accurately assess prodrug conversion in vitro is paramount for predicting in vivo performance and optimizing drug design and delivery strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eijppr.com [eijppr.com]

- 4. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Etopofos

Executive Summary

This compound (etoposide phosphate) is a water-soluble prodrug of the widely used anticancer agent, etoposide (B1684455).[1] Its primary advantage lies in its improved pharmaceutical characteristics, allowing for more convenient administration and eliminating the need for potentially toxic solubilizing agents required for etoposide.[1] This guide provides a comprehensive technical overview of the critical processes that govern the efficacy of this compound: its conversion to the active moiety, etoposide, and the subsequent cellular uptake and metabolic consequences. Following intravenous administration, this compound undergoes rapid and complete dephosphorylation in the plasma to yield etoposide, which is then responsible for the cytotoxic effects.[2][3] This conversion is a pivotal step, primarily mediated by endogenous phosphatases. The subsequent cellular uptake of etoposide and its interaction with intracellular targets, such as topoisomerase II, are the ultimate determinants of its therapeutic activity.

Metabolism: The Conversion of this compound to Etoposide

The fundamental metabolic step for this compound is its dephosphorylation to the active drug, etoposide. This process is not a typical cellular metabolic event but rather a rapid enzymatic conversion that occurs systemically.

Mechanism of Conversion

This compound is designed as a phosphate (B84403) ester to enhance water solubility.[1] In vivo, this phosphate group is cleaved by ubiquitous enzymes called phosphatases, yielding etoposide and an inorganic phosphate.[2][4] This conversion is remarkably efficient; following intravenous infusion, this compound is often undetectable in plasma within 15 to 60 minutes after the infusion ends, indicating a swift and complete transformation.[5] Studies have specifically implicated alkaline phosphatase (AP), particularly in bile, as a key enzyme in this process, which has relevance for the oral administration route.[6]

Quantitative Analysis of this compound Conversion

The rate and extent of this compound conversion have been quantified both in vitro and in vivo. Pharmacokinetic studies confirm that intravenous this compound is bioequivalent to intravenous etoposide, producing the same exposure to the active drug.[1][3]

| Parameter | Value | Conditions | Reference |

| Plasma Half-Life of this compound | Undetectable 15-60 min post-infusion | In vivo, human plasma | [5] |

| Bioavailability (Etoposide from this compound vs. Etoposide) | 107% (based on AUC) | In vivo, human plasma | [3] |

| In Vitro Conversion (Bile, pH 8) | 78 ± 18% | 60 min incubation, 0.1 mg/mL this compound | [6] |

| In Vitro Conversion (Bile, pH 7) | 22% | 60 min incubation, 0.1 mg/mL this compound | [6] |

| In Vitro Conversion (Gastric Juice) | Negligible | Up to 150 min incubation | [6] |

Table 1: Quantitative Data on the Conversion of this compound to Etoposide.

Cellular Uptake of Etoposide

Following its generation from this compound in the systemic circulation, etoposide must enter cancer cells to exert its effect. The cellular uptake of etoposide, rather than this compound itself, is the critical step for therapeutic activity. While the precise mechanisms for free etoposide are not exhaustively detailed, studies using various formulations provide insight into its cytotoxicity, which is directly linked to uptake.

Mechanisms of Cellular Internalization

The cellular uptake of small molecule drugs like etoposide can occur through passive diffusion or various active transport mechanisms, including endocytosis.[7][8] However, etoposide is a known substrate for efflux pumps like P-glycoprotein (P-gp), which can limit its intracellular accumulation.[9] Much research has focused on using nanocarriers to bypass these resistance mechanisms and enhance intracellular delivery.[9][10][11] These studies demonstrate that encapsulating etoposide in nanoparticles can significantly increase its cytotoxicity, implying enhanced cellular uptake.[11][12]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness and serves as an indirect indicator of cellular uptake and activity. Studies comparing free etoposide with nanoparticle-formulated etoposide consistently show lower IC50 values for the latter, highlighting the impact of enhanced delivery.

| Cell Line | Formulation | IC50 Value (µM) | Reference |

| L1210 (Leukemia) | Free Etoposide | 18.0 | [11] |

| ETO-PLGA-MPEG NP | 4.8 | [11] | |

| DU145 (Prostate Cancer) | Free Etoposide | 98.4 | [11] |

| ETO-PLGA-MPEG NP | 60.1 | [11] | |

| CT-26 (Colorectal Cancer) | Free Etoposide | 9.41 µg/mL (~16 µM) | [13] |

| Folate-Targeted Micelles | 0.49 µg/mL (~0.83 µM) | [13] | |

| C6 (Glioma) | Free Etoposide | 25.2 | [9] |

| Lipid Nanocapsules (LNC) | 2.6 - 8.9 | [9] |

Table 2: Comparative IC50 Values for Etoposide and Nanoparticle Formulations.

Downstream Metabolic Effects of Etoposide

Once inside the cell, etoposide's primary mechanism of action is the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2] However, recent metabolomics studies have revealed that etoposide treatment also significantly perturbs various intracellular metabolic pathways. In brain cancer cells, treatment with etoposide was shown to alter amino acid metabolism, the urea (B33335) cycle, and purine (B94841) metabolism.[14][15] These findings suggest that the cytotoxic effects of etoposide may be broader than just DNA damage, involving a significant disruption of cellular metabolism.[14]

Key Experimental Protocols

Protocol for In Vitro Conversion of this compound

This protocol is adapted from studies investigating the stability of this compound in biological fluids.[6]

-

Preparation of Media : Obtain human bile and gastric juice. Adjust the pH of the bile to 7.0 and 8.0 using appropriate buffers.

-

Incubation : Dissolve this compound in water to achieve final concentrations (e.g., 0.1 mg/mL and 0.5 mg/mL). Add the this compound solution to the prepared biological fluids and incubate in a water bath at 37°C.

-

Control : To confirm enzymatic activity, inactivate alkaline phosphatase in a control bile sample by heating at 65°C overnight or by adding an AP inhibitor like disodium (B8443419) edetate.

-

Sampling : Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 150 minutes).

-

Analysis : Immediately process the samples for analysis. Quantify the concentration of etoposide in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.[3][6]

Protocol for Quantification of Cellular Uptake

This generalized protocol is based on methodologies for studying the uptake of fluorescently labeled drugs or drug-loaded nanoparticles.[10][16][17]

-

Cell Culture : Seed adherent cancer cells (e.g., SGC7901 or CT-26) onto 6-well plates or glass-bottom dishes at a specific density (e.g., 1-2 x 10^5 cells/well). Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[10][16]

-

Treatment : Prepare solutions of the test article (e.g., etoposide loaded into fluorescently-labeled nanoparticles) and a free-drug control in culture medium.

-

Incubation : Remove the old medium from the cells and add the treatment solutions. Incubate for various time points (e.g., 1, 2, 4, 8 hours) at 37°C.[10]

-

Washing : After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized drug or nanoparticles.

-

Qualitative Analysis (Microscopy) : For cells on glass-bottom dishes, fix the cells and stain with a nuclear counterstain (e.g., DAPI). Visualize the intracellular localization of the fluorescent signal using a confocal microscope.[10]

-

Quantitative Analysis (Flow Cytometry) : For cells in 6-well plates, detach the cells using trypsin, wash with PBS, and resuspend in FACS buffer. Analyze the fluorescence intensity of 10,000-20,000 cells per sample using a flow cytometer to quantify uptake.[16]

References

- 1. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bms.com [bms.com]

- 3. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of phosphatases on proliferative and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Etoposide nanocarriers suppress glioma cell growth by intracellular drug delivery and simultaneous P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular delivery of etoposide loaded biodegradable nanoparticles: cytotoxicity and cellular uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake of etoposide in CT-26 cells of colorectal cancer using folate targeted dextran stearate polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metabolomics Analysis Revealed Significant Metabolic Changes in Brain Cancer Cells Treated with Paclitaxel and/or Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uptake of Etoposide in CT-26 Cells of Colorectal Cancer Using Folate Targeted Dextran Stearate Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Etopofos in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etopofos (etoposide phosphate) is a water-soluble prodrug of the widely used anticancer agent etoposide (B1684455). Developed to overcome the solubility issues and formulation challenges associated with etoposide, this compound is rapidly and extensively converted to its active form, etoposide, in vivo by endogenous phosphatases.[1][2] Understanding the pharmacokinetic profile of this compound and the resulting exposure to etoposide in preclinical animal models is crucial for the non-clinical safety assessment and the design of efficacious dosing regimens for clinical translation. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species, details the experimental methodologies employed in these studies, and illustrates the relevant biological pathways.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its active metabolite, etoposide, have been characterized in various preclinical animal models. The data consistently demonstrates the rapid and complete conversion of the prodrug.[1][2][3] Below are summarized pharmacokinetic parameters following intravenous administration of this compound.

Beagle Dogs

A study in beagle dogs following a 5-minute intravenous infusion of this compound at doses equivalent to 57, 114, and 461 mg/m² of etoposide provides a detailed insight into the pharmacokinetics of both the prodrug and the active metabolite.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following Intravenous Administration

| Parameter | 57 mg/m² Etoposide Equivalent | 114 mg/m² Etoposide Equivalent | 461 mg/m² Etoposide Equivalent |

| Cmax (µg/mL) | 1.72 | 7.63 | 40.5 |

| Tmax (hr) | 0.08 | 0.08 | 0.08 |

| AUC (hr·µg/mL) | 0.16 | 0.58 | 4.14 |

| t½ (hr) | 0.11 | 0.12 | 0.17 |

| CL (mL/min/m²) | 5938 | 3257 | 1850 |

| Vss (L/m²) | 52.8 | 31.8 | 24.3 |

Data sourced from a study on the toxicokinetics and toxicodynamics of etoposide phosphate (B84403) in beagle dogs.

Table 2: Pharmacokinetic Parameters of Etoposide (from this compound) in Beagle Dogs Following Intravenous Administration

| Parameter | 57 mg/m² Etoposide Equivalent | 114 mg/m² Etoposide Equivalent | 461 mg/m² Etoposide Equivalent |

| Cmax (µg/mL) | 5.46 | 13.5 | 39.4 |

| Tmax (hr) | 0.08 | 0.08 | 0.08 |

| AUC (hr·µg/mL) | 2.28 | 5.47 | 22.6 |

| t½ (hr) | 1.43 | 1.93 | 2.15 |

| CL (mL/min/m²) | 435 | 342 | 344 |

| Vss (L/m²) | 26.6 | 21.5 | 22.2 |

Data sourced from a study on the toxicokinetics and toxicodynamics of etoposide phosphate in beagle dogs.

Rats

While specific pharmacokinetic data for this compound in rats is limited due to its rapid conversion, extensive data is available for the active metabolite, etoposide. The following table summarizes the pharmacokinetic parameters of etoposide in Sprague-Dawley rats following intravenous administration of a commercial formulation of etoposide. This serves as a relevant proxy for the behavior of etoposide generated from this compound.

Table 3: Pharmacokinetic Parameters of Etoposide in Sprague-Dawley Rats Following Intravenous Administration

| Parameter | 4.2 mg/kg Etoposide |

| Cmax (µg/mL) | 10.2 |

| AUC (µg·h/mL) | 6.5 |

| t½α (min) | 6.6 |

| t½β (min) | 92 |

| CL (mL/min/kg) | 47 |

| Vd (L/kg) | 0.6 |

| MRT (min) | 88 |

Data derived from a study on the pharmacokinetics and tissue distribution of liposomal etoposide in rats.[4]

Mice

Similar to rats, the focus of pharmacokinetic studies in mice has been on the active drug, etoposide. The following data was obtained from a study in Swiss albino mice after intravenous administration of a commercial etoposide solution.

Table 4: Pharmacokinetic Parameters of Etoposide in Swiss Albino Mice Following Intravenous Administration

| Parameter | 10 mg/kg Etoposide |

| AUC₀-ₐ (µg·h/mL) | 12.34 |

| CL (mL/h) | 0.83 |

| MRT (h) | 1.52 |

Data sourced from a study on the pharmacokinetics and tissue distribution of etoposide delivered in a parenteral emulsion.[5]

Experimental Protocols

The following section details the typical methodologies for key experiments in the preclinical pharmacokinetic evaluation of this compound.

Animal Models and Dosing

-

Species: Beagle dogs, Sprague-Dawley rats, and Swiss albino mice are commonly used preclinical species.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

-

Drug Formulation and Administration: this compound, being water-soluble, is typically dissolved in a suitable aqueous vehicle such as saline for intravenous administration. The administration is often performed as a bolus injection or a short infusion via a cannulated vein (e.g., jugular vein in rats, cephalic vein in dogs).

Blood Sampling

-

Collection: Serial blood samples are collected at predetermined time points post-dose. In smaller animals like rats, blood is often collected via a cannulated artery (e.g., carotid artery) or sparse sampling from the tail vein. In larger animals like dogs, blood is typically drawn from a peripheral vein.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Method for Quantification of this compound and Etoposide

A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and etoposide in plasma.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction. An internal standard is added to the samples prior to extraction to ensure accuracy and precision.

-

Chromatographic Separation: The prepared samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate this compound, etoposide, and the internal standard.

-

Detection:

-

HPLC with UV detection: Detection is performed at a specific wavelength, typically around 280 nm.

-

LC-MS/MS: This method offers higher sensitivity and selectivity. The analytes are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Metabolic Conversion of this compound to Etoposide

Caption: Metabolic conversion of this compound to the active drug, etoposide.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Signaling Pathway of Etoposide's Mechanism of Action

Caption: Simplified signaling pathway of etoposide's mechanism of action.

References

- 1. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacokinetics and tissue distribution of etoposide delivered in parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

Etopofos: A Technical Guide to Aqueous Solubility and Stability for Pharmaceutical Scientists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etopofos, a phosphate (B84403) ester prodrug of the widely used anticancer agent etoposide (B1684455), offers a significant advantage in its enhanced aqueous solubility, facilitating easier formulation and administration. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. Key quantitative data from various studies are summarized in structured tables for ease of reference. Detailed experimental protocols for solubility and stability assessments are provided, alongside visualizations of relevant pathways and workflows to support formulation development and research applications.

Introduction

Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies. However, its poor water solubility presents formulation challenges. This compound (etoposide phosphate) was developed as a water-soluble prodrug to overcome this limitation.[1][2] Upon intravenous administration, this compound is rapidly and completely converted to etoposide by endogenous phosphatases.[2] Understanding the solubility and stability characteristics of this compound in aqueous environments is critical for the development of safe, effective, and stable pharmaceutical formulations.

Aqueous Solubility of this compound

This compound exhibits high solubility in water. While detailed pH-solubility profiles are not extensively published, it is reported to have a solubility of over 100 mg/mL in aqueous solutions. This high solubility allows for the preparation of concentrated solutions, which can be advantageous for intravenous administration, reducing infusion volumes and times.

Table 1: Aqueous Solubility of this compound

| Parameter | Value | Reference |

| Aqueous Solubility | > 100 mg/mL | [1] |

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes. The primary degradation pathway is the hydrolysis of the phosphate ester bond to yield the active drug, etoposide.

Chemical Stability in Intravenous Solutions

Studies have evaluated the stability of this compound in commonly used intravenous diluents, such as 0.9% sodium chloride and 5% dextrose solutions.

Table 2: Stability of this compound in Intravenous Admixtures

| Concentration (as etoposide) | Diluent | Storage Temperature (°C) | Duration | Percent Loss | Reference |

| 0.1 and 10 mg/mL | 0.9% Sodium Chloride or 5% Dextrose | 4 and 23 | 31 days | Little to no loss | [3] |

| 0.1 and 10 mg/mL | 0.9% Sodium Chloride or 5% Dextrose | 32 | 7 days | Little to no loss | [3] |

| 10 and 20 mg/mL | Bacteriostatic Water for Injection | 4 | 31 days | < 4% | [3] |

| 10 and 20 mg/mL | Bacteriostatic Water for Injection | 23 | 31 days | 6-7% | [3] |

Effect of pH and Enzymes on Stability

The conversion of this compound to etoposide is significantly accelerated by enzymes, particularly alkaline phosphatase, which is present in biological fluids like bile. In the absence of enzymes, the hydrolysis of the phosphate ester is pH-dependent.

A study on the conversion of this compound in human gastric juice and bile demonstrated negligible conversion in acidic gastric juice. However, significant conversion to etoposide was observed in bile at alkaline pH.[4]

Table 3: Enzymatic Conversion of this compound to Etoposide in Human Bile (in vitro)

| This compound Concentration | pH | Incubation Time (min) | Percent Converted to Etoposide (mean ± S.D.) | Reference |

| 0.1 mg/mL | 7 | 60 | 22% | [4] |

| 0.5 mg/mL | 7 | 60 | 10% | [4] |

| 0.1 mg/mL | 8 | 60 | 78 ± 18% | [4] |

| 0.5 mg/mL | 8 | 60 | 36 ± 26% | [4] |

Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the phosphate ester to form etoposide. Etoposide itself can then undergo further degradation. Forced degradation studies on etoposide have shown that it is susceptible to hydrolysis under acidic and alkaline conditions, as well as oxidation.[5]

The logical workflow for the degradation of this compound is the initial conversion to etoposide, which can then be subjected to further degradation processes.

Caption: Logical degradation pathway of this compound.

Experimental Protocols

Stability Assessment of this compound in Intravenous Admixtures

Objective: To evaluate the physical and chemical stability of etoposide phosphate solutions in various intravenous diluents.

Methodology: [3]

-

Preparation of Test Samples:

-

Prepare this compound solutions at concentrations of 0.1 and 10 mg/mL (as etoposide) in 0.9% sodium chloride injection and 5% dextrose injection in PVC bags.

-

Prepare this compound solutions at concentrations of 10 and 20 mg/mL (as etoposide) in bacteriostatic water for injection and package in plastic syringes.

-

-

Storage Conditions:

-

Store samples at 4°C, 23°C, and 32°C.

-

-

Sampling Time Points:

-

Perform evaluations initially and at predetermined intervals (e.g., 1, 7, 14, and 31 days).

-

-

Physical Stability Assessment:

-

Visually inspect samples against black and white backgrounds for particulate matter, color change, or haze.

-

Measure turbidity using a turbidimeter.

-

Determine particle content using a particle counter.

-

-

Chemical Stability Assessment:

-

Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.

-

HPLC System: A typical system would include a pump, an autosampler, a UV detector, and a C18 reversed-phase column.

-

Mobile Phase: A suitable mobile phase for the separation of this compound and its degradation products would need to be developed and validated. For the related compound, etoposide, a mobile phase of acetonitrile (B52724) and a phosphate buffer (pH 4.5) has been used.[5]

-

Detection: Monitor the eluent at a suitable UV wavelength (e.g., 283 nm for etoposide).[5]

-

Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Caption: Experimental workflow for stability testing.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the degradation pathways of this compound.

Methodology: (Adapted from protocols for etoposide)[5]

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or methanol).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 80°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 80°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with heating.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Sample Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any degradation products.

-

Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of the degradation products by determining their mass-to-charge ratio.

-

Caption: Forced degradation study workflow.

Conclusion

This compound is a highly water-soluble prodrug of etoposide, offering significant formulation advantages. It demonstrates good stability in common intravenous solutions under recommended storage conditions. The primary degradation pathway is hydrolysis to etoposide, which is accelerated by alkaline pH and the presence of phosphatases. For optimal stability, formulations should be maintained at a neutral to slightly acidic pH and protected from high temperatures. The provided experimental protocols and visualizations serve as a valuable resource for researchers and formulation scientists working with this important anticancer agent. Further studies are warranted to fully characterize the pH-rate profile of this compound hydrolysis and to definitively identify all potential degradation products under various stress conditions.

References

- 1. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]

Etopofos: A Technical Guide to its Discovery, Synthesis, and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoposide (B1684455), a semi-synthetic derivative of podophyllotoxin, is a cornerstone of chemotherapy regimens for various malignancies, including lung and testicular cancers.[1] Its clinical utility, however, has been hampered by poor water solubility, necessitating formulation in potentially toxic excipients.[2] To address this limitation, Etopofos (etoposide phosphate), a water-soluble prodrug, was developed. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical pharmacology of this compound, intended for professionals in drug development and cancer research.

Discovery and Rationale for Development

The journey to this compound began with the discovery of etoposide's potent antineoplastic properties.[3] Derived from the Mayapple plant (Podophyllum peltatum), etoposide was first synthesized in 1966 and approved for clinical use in 1983.[4][5] It functions as a topoisomerase II inhibitor, inducing DNA strand breaks and triggering cell death in rapidly dividing cancer cells.[1][6]

The primary challenge with etoposide has always been its hydrophobicity. Intravenous formulations required solubilizing agents like polysorbate 80 and ethanol, which are associated with adverse reactions, including hypotension and hypersensitivity.[2] This formulation issue also limited the drug's concentration and administration flexibility.

The development of this compound (BMY-40481) was a strategic response to these challenges.[2] By adding a phosphate (B84403) ester group to the etoposide molecule, researchers created a highly water-soluble prodrug.[7][8] This key modification allows this compound to be formulated in a simple aqueous solution, eliminating the need for noxious solvents.[2] The underlying principle was that endogenous phosphatases in the body would rapidly and completely cleave the phosphate group in vivo, releasing the active etoposide moiety at the site of action.[7][9] This approach promised a safer and more convenient administration profile without compromising the therapeutic efficacy of the parent compound.[2]

Synthesis of this compound

The synthesis of this compound involves the selective phosphorylation of the 4'-hydroxyl group of the phenolic ring of etoposide. Various patented methods exist to achieve this, generally following a multi-step process designed to protect other reactive groups in the molecule during phosphorylation.

A general synthetic strategy involves:

-

Protection of Saccharide Hydroxyls: The hydroxyl groups on the glucose moiety of etoposide are protected to prevent them from reacting during the phosphorylation step. This is often achieved by reacting etoposide with a protecting agent like a halogenoacetyl group.[10]

-

Phosphorylation: The 4'-phenolic hydroxyl group is then phosphorylated. This can be accomplished using a phosphorylating agent such as dibenzyl phosphate in the presence of a coupling agent.

-

Deprotection: Finally, the protecting groups on the saccharide moiety and the phosphate group are removed to yield the final this compound product. This is often done via hydrogenation to remove benzyl (B1604629) protecting groups or by using an amine to remove halogenoacetyl groups.[8][10]

The process is designed to ensure a high yield of the desired C-1''-β anomer, which is the therapeutically active form.[8]

References

- 1. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etoposide - Wikipedia [en.wikipedia.org]

- 6. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0652226B1 - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]

- 9. bms.com [bms.com]

- 10. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]

Etopofos vs. Etoposide: A Technical Guide to Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Etopofos and its active metabolite, etoposide (B1684455). Etoposide is a potent topoisomerase II inhibitor widely used in chemotherapy, but its poor water solubility presents formulation challenges. This compound, a phosphate (B84403) ester prodrug of etoposide, was developed to overcome this limitation. This document details the molecular structures, mechanism of action, pharmacokinetics, and bioequivalence of these two compounds. It also provides an overview of relevant experimental protocols for their evaluation and visualizes key biological pathways and experimental workflows.

Introduction

Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan, and is a cornerstone in the treatment of various malignancies, including small-cell lung cancer, testicular cancer, and lymphomas.[][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.[3][4] By stabilizing the covalent complex between topoisomerase II and DNA, etoposide induces double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[][4]

A significant limitation of etoposide is its poor water solubility, which necessitates the use of potentially toxic solubilizing agents in its intravenous formulation.[5][6] To address this, this compound (etoposide phosphate) was developed as a water-soluble prodrug.[5][7] Following administration, this compound is rapidly and completely converted to etoposide by endogenous phosphatases.[7][8] This guide provides a detailed technical comparison of the molecular and functional characteristics of this compound and etoposide.

Molecular Structure and Physicochemical Properties

The key structural difference between this compound and etoposide is the presence of a phosphate group at the 4'-position of the demethylepipodophyllotoxin moiety in this compound.[9][10] This phosphate ester renders the molecule highly water-soluble.[5][6]

Table 1: Physicochemical Properties of this compound and Etoposide

| Property | This compound (Etoposide Phosphate) | Etoposide |

| Chemical Formula | C29H33O16P | C29H32O13 |

| Molecular Weight | 668.54 g/mol [3] | 588.56 g/mol |

| Water Solubility | High | Low |

| CAS Number | 117091-64-2[3] | 33419-42-0 |

| Appearance | Lyophilized powder[9] | Crystalline powder |

Mechanism of Action and Functional Equivalence

This compound is a prodrug that requires in vivo conversion to its active form, etoposide.[11] Therefore, the mechanism of action of this compound is identical to that of etoposide.[9]

Prodrug Conversion

This compound is rapidly and extensively dephosphorylated by endogenous alkaline phosphatases to yield etoposide.[7][12] This conversion is efficient and occurs systemically following intravenous administration.[13][14] In vitro studies have shown that while conversion in gastric juice is negligible, significant conversion occurs in the presence of bile at pH 7-8 due to the activity of alkaline phosphatase.[12][15]

Inhibition of Topoisomerase II and Induction of DNA Damage

Etoposide exerts its cytotoxic effects by targeting topoisomerase II.[3][4] The enzyme normally introduces transient double-strand breaks in DNA to resolve topological issues during replication and transcription.[3] Etoposide stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the broken DNA.[4][16] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[][4]

The accumulation of DNA double-strand breaks triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[16][17] This response involves the activation of sensor proteins like the ATM kinase, which in turn phosphorylates a variety of downstream targets, including the histone variant H2AX (to form γH2AX) and the tumor suppressor protein p53.[16][17] The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis.[3]

Pharmacokinetics and Bioequivalence

Numerous clinical studies have demonstrated that intravenous this compound is bioequivalent to intravenous etoposide.[9][13] Following administration, this compound is rapidly converted to etoposide, resulting in nearly identical plasma concentration-time profiles for etoposide.[8][13]

Table 2: Comparative Pharmacokinetic Parameters of Etoposide after Intravenous Administration of this compound and Etoposide

| Parameter | This compound Administration | Etoposide Administration | Reference |

| Bioavailability (relative to VePesid®) | 103% (Cmax), 107% (AUCinf) | 100% | [13] |

| Terminal Elimination Half-life (t1/2) | ~7 hours | ~7 hours | [13] |

| Steady-State Volume of Distribution (Vss) | ~7 L/m² | ~7 L/m² | [13] |

| Total Systemic Clearance (CL) | ~17 mL/min/m² | ~17 mL/min/m² | [13] |

Data are for etoposide derived from this compound administration.

A randomized crossover study in patients with solid tumors showed that the mean bioavailability of etoposide from this compound was 103% based on Cmax and 107% based on AUCinf, relative to the standard etoposide formulation (VePesid®).[13] The terminal elimination half-life, volume of distribution, and total systemic clearance of etoposide were also found to be comparable between the two formulations.[13]

When administered orally, etoposide phosphate resulted in a borderline significant increase in the median AUC of etoposide compared to oral etoposide.[18][19] However, the inter-patient variability was not improved.[18][19]

Clinical Equivalence and Safety Profile

Consistent with their pharmacokinetic bioequivalence, clinical trials have shown that this compound and etoposide have similar efficacy and toxicity profiles when administered at molar equivalent doses.[8][20][21] A randomized phase II study in patients with small cell lung cancer found no significant differences in response rates, time to progression, or survival between treatment arms receiving cisplatin (B142131) in combination with either this compound or etoposide.[20][21] The primary toxicity for both drugs is myelosuppression, particularly neutropenia.[14][20][22]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To determine the plasma concentrations of this compound and etoposide.

Methodology:

-

Sample Preparation: To 0.5 mL of plasma, add an internal standard (e.g., teniposide). Extract the analytes with 3 mL of chloroform. Centrifuge the sample and separate the organic layer. Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in 500 µL of the mobile phase.[19]

-

Chromatographic Conditions:

-

Column: Phenyl µBondapak column (30 cm x 4 mm).[19]

-

Mobile Phase: 10 µM ammonium (B1175870) acetate (B1210297) (pH 5.5) in methanol:water:acetonitrile (50:45:5).[19]

-

Flow Rate: 2 mL/min.[19]

-

Detection: UV detector at 230 nm.[19]

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the concentrations of this compound and etoposide in the plasma samples by comparing their peak areas to that of the internal standard and the calibration curve.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of etoposide.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of etoposide in culture medium. Replace the old medium with the prepared drug solutions and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot cell viability against drug concentration and use non-linear regression to determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

Objective: To assess the inhibitory effect of etoposide on the catalytic activity of topoisomerase II.

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine reaction buffer, ATP, and kinetoplast DNA (kDNA) as the substrate.

-

Inhibitor Addition: Add various concentrations of etoposide or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.

-

Incubation: Incubate the reaction mixture at 37°C for approximately 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS and proteinase K.

-

Gel Electrophoresis: Separate the reaction products on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA (minicircles) and a corresponding increase in the amount of catenated kDNA remaining at the origin.

Conclusion

This compound is a water-soluble prodrug of etoposide that effectively addresses the formulation challenges associated with the parent drug's poor aqueous solubility. It undergoes rapid and complete in vivo conversion to etoposide, resulting in bioequivalent pharmacokinetic profiles and comparable clinical efficacy and safety. The improved pharmaceutical properties of this compound offer a more convenient and potentially safer administration option for patients undergoing chemotherapy with this potent topoisomerase II inhibitor. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key molecular, functional, and clinical characteristics that differentiate and equate these two important anticancer agents.

References

- 2. echemi.com [echemi.com]

- 3. medkoo.com [medkoo.com]

- 4. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. scbt.com [scbt.com]

- 9. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. ptfarm.pl [ptfarm.pl]

- 17. topogen.com [topogen.com]

- 18. Etoposide Phosphate | C29H33O16P | CID 6918092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Early preclinical studies of etoposide phosphate

An In-Depth Technical Guide to the Early Preclinical Studies of Etoposide (B1684455) Phosphate (B84403)

Introduction

Etoposide phosphate (marketed as Etopophos®) is a water-soluble prodrug of the widely used anticancer agent, etoposide.[1] Etoposide itself, a semi-synthetic derivative of podophyllotoxin, is a cornerstone in the treatment of various malignancies, including small cell lung cancer and testicular cancer.[2][3] However, its poor water solubility necessitates formulation in organic solvents, which can lead to administration challenges and hypersensitivity reactions.[3][4] Etoposide phosphate was developed to circumvent these issues, offering the advantage of aqueous formulation for easier and more rapid intravenous administration.[1][4][5] This guide provides a technical overview of the core preclinical and early clinical studies that characterized the pharmacokinetics, mechanism of action, and safety profile of this important compound.

Etoposide phosphate is pharmacologically inactive until it undergoes rapid and complete conversion to its active moiety, etoposide, via dephosphorylation by endogenous phosphatases in the body.[2][6][7] The resultant etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme involved in resolving topological DNA issues during replication, transcription, and chromatin remodeling.[2][8]

Etoposide acts as a "topoisomerase II poison."[8] It does not inhibit the enzyme's initial DNA cleavage activity but stabilizes the transient, covalent complex formed between topoisomerase II and DNA (known as the TopoIIcc).[8] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked double-strand breaks.[2][8] These irreparable DNA lesions trigger cell cycle arrest, primarily in the G2 and late S phases, and ultimately activate apoptotic pathways to induce programmed cell death.[2][5][6] Key signaling pathways implicated in etoposide-induced apoptosis include the p53 and Fas ligand (FasL) pathways.[2][8]

References

- 1. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 3. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I study of etoposide phosphate plus paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Etopofos Solution Preparation for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etopofos (Etoposide Phosphate) is a water-soluble prodrug of Etoposide (B1684455), a potent anti-cancer agent used in chemotherapy.[1][2] Etoposide is a semi-synthetic derivative of podophyllotoxin.[3] In biological systems, this compound is rapidly converted by phosphatases into its active form, Etoposide.[1] The primary mechanism of action for Etoposide is the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[4][5] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[6] This extensive DNA damage triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately induces apoptosis (programmed cell death).[1][7]

The superior water solubility of this compound offers a significant advantage over Etoposide for in vitro studies, as it circumvents the need for organic solvents like Dimethyl Sulfoxide (DMSO), which can have confounding cytotoxic effects on cell cultures.[2][8] This document provides detailed protocols for the preparation and application of this compound solutions in a cell culture setting, along with methods to assess its cytotoxic effects.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects through a well-defined pathway. After cellular uptake, it is dephosphorylated to yield the active compound, Etoposide. Etoposide then targets Topoisomerase II, leading to DNA damage and the activation of downstream signaling cascades that culminate in apoptosis.

Caption: this compound conversion to Etoposide and its downstream apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active form, Etoposide, to guide experimental design.

Table 1: Solubility of this compound and Etoposide

| Compound | Solvent | Maximum Solubility | Reference(s) |

|---|---|---|---|

| This compound | Bacteriostatic Water | 10 - 20 mg/mL | [2] |

| 5% Dextrose Injection | 0.1 - 10 mg/mL | [2] | |

| 0.9% Sodium Chloride | 0.1 - 10 mg/mL | [2] | |

| Etoposide | DMSO | 25 mg/mL (~50 mM) | [7][9] |

| Water | ~20 - 50 µM (Very Poorly Soluble) | [9] |

| | Ethanol | Poorly Soluble |[9] |

Table 2: Stability of this compound and Etoposide Solutions

| Compound | Solution/Solvent | Storage Temp. | Stability Duration | Reference(s) |

|---|---|---|---|---|

| This compound | 5% Dextrose or 0.9% NaCl | 4°C, 23°C | At least 31 days | [2] |

| 5% Dextrose or 0.9% NaCl | 32°C | At least 7 days | [2] | |

| Etoposide | Lyophilized Powder | -20°C | 24 months | [9] |

| Stock in DMSO | -20°C | Up to 3 months | [9][10] | |

| In Culture Medium (pH 7.4) | 37°C | Half-life of ~2 days | [11] |

| | Diluted in 0.9% NaCl (0.4 mg/mL) | 25°C | ~4 days |[12] |

Table 3: Recommended Working Concentrations for Cell Culture

| Compound | Cell Line(s) | Treatment Duration | Effective Concentration Range | Reference(s) |

|---|---|---|---|---|

| Etoposide | Various | 4 - 24 hours | 5 - 50 µM | [9] |

| HTLA-230 (Neuroblastoma) | 24 hours | 10 - 225 µM | [13] | |

| Raw 264.7 (Macrophage) | 48 hours | 10 - 250 µg/mL | [14] |

| This compound | Various | 24 - 72 hours | Molar equivalents to Etoposide |[15] |

Note: The optimal concentration and duration of treatment are cell-line dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a sterile, aqueous stock solution of this compound and its subsequent dilution for use in cell culture experiments.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquots

-

Complete cell culture medium appropriate for the cell line

Procedure:

-

Reconstitution of this compound Stock Solution (e.g., 10 mg/mL): a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. b. Reconstitute the powder in a sterile solvent such as nuclease-free water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL). c. Gently vortex or swirl the tube until the powder is completely dissolved. This compound is water-soluble, so this should occur readily.[2] d. To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[9] b. Store the aliquots at -20°C for long-term storage. Based on stability data for this compound phosphate (B84403) solutions, the aqueous stock is stable for extended periods when frozen.[2]

-

Preparation of Working Solutions: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. c. Under sterile conditions, dilute the stock solution directly into the appropriate volume of complete cell culture medium. For example, to make a 10 µM working solution from a 10 mg/mL stock (assuming MW of ~667.5 g/mol for this compound), a 1:1500 dilution would be required. d. Ensure the final concentration of any vehicle (if used) is consistent across all experimental conditions, including the vehicle control. For this compound, the vehicle is typically water or PBS.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability following treatment with this compound. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[16]

Materials:

-

Cells seeded in a 96-well plate

-

This compound working solutions (prepared as in Protocol 1)

-

Vehicle control (e.g., sterile water or PBS in medium)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density. b. Incubate the plate overnight (or until cells adhere and are in the exponential growth phase) at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A typical experiment might include concentrations ranging from 0.1 µM to 100 µM.[15] b. Include appropriate controls: "untreated" wells with cells in medium only, and "vehicle control" wells with cells treated with the highest volume of the vehicle used in the dilutions. c. Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Assay: a. After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[15][16] b. Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals. c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells. d. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[14][16] b. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells:

- % Viability = (Absorbance_Sample / Absorbance_Control) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from this compound solution preparation to the final data analysis of a cell viability experiment.

Caption: Workflow for this compound preparation and use in a cell viability assay.

References

- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]